Altretamine
Altretamine
Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Brand Name:
Vulcanchem
CAS No.:
645-05-6
VCID:
VC20750617
InChI:
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
SMILES:
CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Molecular Formula:
C9H18N6
Molecular Weight:
210.28 g/mol
Altretamine
CAS No.: 645-05-6
APIs
VCID: VC20750617
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992) Hexamethylmelamine is a triamino-1,3,5-triazine. An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects. Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity. Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury. Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04) Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements. A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine. |
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CAS No. | 645-05-6 |
Product Name | Altretamine |
Molecular Formula | C9H18N6 |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine |
Standard InChI | InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 |
Standard InChIKey | UUVWYPNAQBNQJQ-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Appearance | White to off-white solid powder. |
Colorform | Needles from absolute ethanol Solid |
Melting Point | 172-174 °C 172 - 174 °C |
Physical Description | Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992) Solid |
Purity | > 98% |
Shelf Life | Bulk: The bulk drug is stable at room temperature. Solution: Aqueous solutions at pH 4, 7, and 10 are stable for 24 hours at room temperature (UV). |
Solubility | Insoluble (NTP, 1992) Soluble in acetone In water, 91 mg/L at 25 °C 3.10e+00 g/L Water 0.92 (mg/mL) Benzene 106 (mg/mL) CHCL3 220 (mg/mL) EtOAc 52 (mg/mL) Et2O 47 (mg/mL) |
Synonyms | Hexamethylmelamine, NSC13875, ENT50852; Hexalen; 645-05-6; Hexastat; Hemel |
Vapor Pressure | 2.95X10-4 mm Hg at 25 °C (est) |
Reference | 1. Keldsen N, Havsteen H, Vergote I, Bertelsen K, Jakobsen A. Altretamine (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study. Gynecol Oncol. 2003 Feb;88(2):118-22. doi: 10.1016/s0090-8258(02)00103-8. PMID: 12586589. 2. Damia G, D'Incalci M. Clinical pharmacokinetics of altretamine. Clin Pharmacokinet. 1995 Jun;28(6):439-48. doi: 10.2165/00003088-199528060-00002. PMID: 7656502. 3. Wiernik PH, Yeap B, Vogl SE, Kaplan BH, Comis RL, Falkson G, Davis TE, Fazzini E, Cheuvart B, Horton J. Hexamethylmelamine and low or moderate dose cisplatin with or without pyridoxine for treatment of advanced ovarian carcinoma: a study of the Eastern Cooperative Oncology Group. Cancer Invest. 1992;10(1):1-9. doi: 10.3109/07357909209032783. PMID: 1735009. |
PubChem Compound | 2123 |
Last Modified | Sep 13 2023 |
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